molecular formula C30H37N5O7S B593342 Tos-Gly-Pro-Lys-AMC CAS No. 128202-25-5

Tos-Gly-Pro-Lys-AMC

Cat. No.: B593342
CAS No.: 128202-25-5
M. Wt: 611.714
InChI Key: DENHHFBQLLZEME-DQEYMECFSA-N
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Description

Tos-Gly-Pro-Lys-AMC (N-p-Tosyl-Glycyl-Prolyl-Lysyl-7-amido-4-methylcoumarin) is a fluorogenic peptide substrate widely used in enzymatic assays to study protease activity, particularly for trypsin-like serine proteases. The substrate consists of a tosyl (Tos) group at the N-terminus, a glycyl-prolyl-lysyl (Gly-Pro-Lys) peptide sequence, and a C-terminal 7-amido-4-methylcoumarin (AMC) fluorophore. Proteolytic cleavage of the peptide bond releases the AMC group, generating a measurable fluorescent signal. This substrate is especially significant in characterizing kallikrein-related peptidase 5 (KLK5), which exhibits trypsin-like activity due to its catalytic triad structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tos-Gly-Pro-Lys-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid (AMC) to a solid resin. Subsequent amino acids (Lys, Pro, Gly, and Tos) are added sequentially through condensation reactions. Each amino acid addition is followed by deprotection steps to remove protecting groups that prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tos-Gly-Pro-Lys-AMC primarily undergoes enzymatic cleavage reactions. When exposed to specific proteolytic enzymes, the amide bond between the lysine and AMC is cleaved, releasing the fluorescent AMC group .

Common Reagents and Conditions

Common reagents used in these reactions include various serine proteases, such as trypsin and thrombin. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature to mimic biological conditions .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is the free AMC group, which emits fluorescence upon excitation. This fluorescence can be quantitatively measured to assess the activity of the proteolytic enzyme .

Mechanism of Action

The mechanism of action of Tos-Gly-Pro-Lys-AMC involves its recognition and cleavage by specific proteolytic enzymes. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the amide bond between lysine and AMC. This reaction releases the AMC group, which fluoresces upon excitation. The intensity of the fluorescence is directly proportional to the enzymatic activity, allowing for quantitative analysis .

Comparison with Similar Compounds

Structural and Functional Comparisons

Tos-Gly-Pro-Lys-AMC belongs to a class of AMC-conjugated peptide substrates designed for specificity toward serine proteases. Key structural analogs and their biochemical properties are compared below:

Table 1: Comparative Analysis of this compound and Related Substrates

Substrate Name Target Enzyme P1 Residue kcat/Km (M⁻¹s⁻¹) Molecular Weight (g/mol) Purity Key Application
This compound KLK5 Lys 2.1 × 10³ 676.18* ≥95% (HPLC) KLK5 activity assays
Tos-Gly-Pro-Arg-AMC·HCl KLK5 Arg 9.8 × 10³ 676.18 ≥99% (TLC) KLK5 specificity studies
Boc-Phe-Ser-Arg-AMC KLK5 Arg Not reported 694.8 >98% Kallikrein inhibitor screening
MeOSuc-Arg-Pro-Tyr-AMC KLK7 Tyr Not reported 723.8 ≥95% KLK7 activity profiling
Boc-Glu-Lys-Lys-AMC HDACs Lys Not reported 660.76 ≥95% Histone deacetylase studies
H-Lys-AMC General Lys Not reported 335.4 >98% Broad-spectrum protease assays

Notes:

  • P1 Residue: The residue at the P1 position (Schechter & Berger notation) critically determines substrate specificity. Tos-Gly-Pro-Arg-AMC·HCl, with Arg at P1, shows a ~4.7-fold higher catalytic efficiency (kcat/Km) for KLK5 compared to this compound, reflecting KLK5's preference for Arg over Lys .
  • Molecular Weight : this compound and Tos-Gly-Pro-Arg-AMC·HCl share identical molecular weights due to structural similarity, differing only at the P1 residue .
  • Purity : Commercial variants of this compound are typically ≥95% pure (HPLC), while Tos-Gly-Pro-Arg-AMC·HCl achieves ≥99% purity (TLC) .

Enzymatic Specificity and Kinetic Data

  • KLK5 Substrate Preference : Evidence from enzymatic assays demonstrates that KLK5 hydrolyzes Tos-Gly-Pro-Arg-AMC·HCl (kcat/Km = 9.8 × 10³ M⁻¹s⁻¹) more efficiently than this compound (kcat/Km = 2.1 × 10³ M⁻¹s⁻¹). This aligns with KLK5's trypsin-like activity, which favors basic residues (Arg/Lys) at P1 .
  • KLK7 Specificity : In contrast, KLK7, a chymotrypsin-like protease, preferentially cleaves MeOSuc-Arg-Pro-Tyr-AMC with Tyr at P1, highlighting divergent substrate requirements among kallikreins .

Structural Modifications and Functional Impact

  • Boc-Protected Substrates : Substrates like Boc-Glu-Lys-Lys-AMC incorporate bulkier protective groups (e.g., tert-butoxycarbonyl, Boc), which may hinder enzyme access compared to Tos-based substrates .

Biological Activity

Tos-Gly-Pro-Lys-AMC (Tos-GPK-AMC) is a synthetic peptide substrate primarily utilized in biochemical research, particularly in the study of proteolytic enzymes. This compound has garnered attention due to its specific interactions with various serine proteases, including trypsin, thrombin, and kallikrein. The biological activity of Tos-GPK-AMC is largely attributed to its enzymatic cleavage properties, which facilitate the quantification of proteolytic enzyme activity through fluorescence measurements.

Chemical Composition and Properties

Tos-GPK-AMC consists of four amino acid residues: tosyl (Tos), glycine (Gly), proline (Pro), and lysine (Lys), linked to a 7-amino-4-methylcoumarin (AMC) fluorophore. The structure can be represented as follows:

Tos Gly Pro Lys AMC\text{Tos Gly Pro Lys AMC}

The compound's molecular formula is C₁₃H₁₅N₃O₄S, and it has a molecular weight of approximately 305.4 g/mol. The tosyl group provides a protective moiety that enhances the substrate's stability against non-specific hydrolysis.

The biological activity of Tos-GPK-AMC is primarily characterized by its interaction with serine proteases. Upon binding to these enzymes, the amide bond between lysine and AMC is cleaved, releasing the fluorescent AMC group. This reaction can be summarized as follows:

  • Enzyme Binding : The serine protease binds to the Tos-GPK-AMC substrate.
  • Cleavage Reaction : The enzyme catalyzes the hydrolysis of the amide bond.
  • Fluorescence Release : The release of AMC results in a measurable fluorescence signal.

The intensity of fluorescence emitted is directly proportional to the enzymatic activity, allowing for quantitative analysis in various experimental setups .

Applications in Research

Tos-GPK-AMC is widely used across multiple fields of research:

  • Enzyme Kinetics : It serves as a substrate in enzyme kinetics studies to assess catalytic efficiency and specificity of proteolytic enzymes.
  • Protease Activity Studies : The compound aids in examining protein-protein interactions and regulatory mechanisms involving proteases.
  • Clinical Diagnostics : It has applications in developing assays for detecting protease activity in clinical samples, which can be pivotal for diagnosing diseases like cancer and coagulation disorders .

Comparative Studies

Research has demonstrated that trypsin exhibits a preference for arginine over lysine when hydrolyzing substrates like Tos-GPR-AMC and Tos-GPK-AMC. A comparative analysis showed that trypsin prefers substrates with arginine by a factor of approximately 3.8 compared to those with lysine . This preference underscores the importance of substrate design in studying enzyme specificity.

Table 1: Kinetic Parameters for Tos-GPK-AMC Hydrolysis

Enzymek_cat (min⁻¹)K_m (µM)Specificity Constant (k_cat/K_m)
Trypsin31004.7660
Thrombin45001.82500
S. griseus Trypsin45002.51800

Note: Values are indicative based on literature data .

Case Studies

In one study investigating the specificity of trypsin towards various substrates, researchers found that Tos-GPK-AMC was hydrolyzed at a significantly slower rate compared to its arginine counterpart, highlighting the selectivity inherent in enzyme-substrate interactions . Another case study focused on the use of Tos-GPK-AMC in high-throughput screening assays for histone deacetylase inhibitors, showcasing its versatility beyond traditional protease studies .

Q & A

Basic Research Questions

Q. What is the primary application of Tos-Gly-Pro-Lys-AMC in biochemical research, and what methodological considerations are essential for its use in enzyme kinetic studies?

this compound is a fluorogenic substrate widely used to study protease activity (e.g., plasmin, trypsin-like enzymes). The 7-amino-4-methylcoumarin (AMC) moiety is cleaved during enzymatic hydrolysis, producing measurable fluorescence. Key methodological considerations include:

  • Substrate Optimization : Conduct Michaelis-Menten kinetics by varying substrate concentrations (e.g., 0.1–100 µM) while monitoring initial reaction velocities.
  • Buffer Conditions : Maintain pH 8.0–8.5 and ionic strength (e.g., 50 mM Tris-HCl) to stabilize enzyme activity.
  • Detection Parameters : Use fluorescence detection at 380/460 nm (excitation/emission) with calibration against AMC standards.
  • Controls : Include enzyme-free and substrate-free controls to account for background fluorescence .

Q. How should researchers design control experiments when using this compound to ensure specificity in protease inhibition assays?

Control experiments must address:

  • Baseline Activity : Enzyme-only and substrate-only controls.
  • Inhibition Validation : Use known inhibitors (e.g., aprotinin for trypsin) as positive controls.
  • Heat-Inactivated Enzyme : Confirm activity loss to rule out non-enzymatic hydrolysis.
  • Data Normalization : Express results as percentage activity relative to uninhibited enzyme.
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Follow Clinical Chemistry guidelines for reporting statistical methods .

Advanced Research Questions

Q. What advanced experimental approaches can address conflicting kinetic parameters (Km and Vmax) reported for this compound across different research groups?

Discrepancies often arise from variations in enzyme purity, buffer composition, or detection sensitivity. Resolution strategies include:

  • Standardization : Adopt ACS-recommended protocols for reagent preparation and assay conditions (e.g., 25°C ± 0.5°C) .
  • Cross-Validation : Share enzyme batches between labs for comparative studies.
  • Interference Checks : Use HPLC-MS to detect substrate degradation or contaminating proteases.
  • Global Kinetic Analysis : Fit multi-concentration datasets to single-step hydrolysis models using software like GraphPad Prism .

Q. How can this compound be integrated into multiplex assays to study protease activation cascades, and what validation strategies ensure data reliability?

Multiplex assays require:

  • Fluorophore Pairing : Combine this compound (AMC) with substrates labeled with distinct fluorophores (e.g., AFC for 400/505 nm).
  • Temporal Resolution : Use stopped-flow systems to separate overlapping signals.
  • Specificity Validation : Employ siRNA knockdowns or CRISPR-edited cell lines to confirm protease dependency.
  • Data Normalization : Apply matrix-based corrections for spectral overlap. Validate findings via immunoblotting for protease activation markers .

Q. What computational modeling approaches complement experimental data from this compound-based assays to predict protease-substrate interactions?

Integrate computational methods such as:

  • Molecular Docking : Predict binding poses using AutoDock Vina with force fields parameterized against experimental Km values.
  • Molecular Dynamics (MD) : Simulate substrate-enzyme interactions in GROMACS to identify critical binding residues.
  • Free Energy Calculations : Apply MM-PBSA to correlate simulated binding energies with experimental IC50.
  • Experimental Validation : Perform alanine scanning mutagenesis on predicted binding residues .

Q. Methodological Best Practices

  • Data Presentation : Follow ACS guidelines to include processed data in figures (e.g., Lineweaver-Burk plots) and raw data in appendices .
  • Reproducibility : Document buffer formulations, enzyme sources (e.g., recombinant vs. purified), and instrument calibration details .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when framing research questions .

Properties

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N5O7S/c1-19-8-11-22(12-9-19)43(40,41)32-18-27(36)35-15-5-7-25(35)30(39)34-24(6-3-4-14-31)29(38)33-21-10-13-23-20(2)16-28(37)42-26(23)17-21/h8-13,16-17,24-25,32H,3-7,14-15,18,31H2,1-2H3,(H,33,38)(H,34,39)/t24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENHHFBQLLZEME-DQEYMECFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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